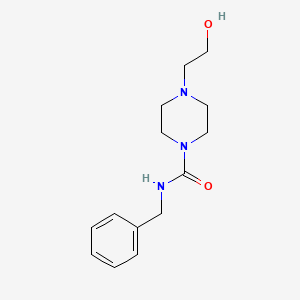
N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide, also known as BHPC, is a small molecule drug that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BHPC is a piperazine derivative that has been found to exhibit a wide range of pharmacological properties, including anticonvulsant, analgesic, and anti-inflammatory effects.
作用机制
The exact mechanism of action of N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide may act by modulating the activity of ion channels in the brain, which are involved in the transmission of electrical signals. N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide has also been found to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, suggesting that it may be a potential treatment for this condition. N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide has also been found to reduce pain and inflammation in animal models of these conditions, suggesting that it may be a potential treatment for pain and inflammation as well.
实验室实验的优点和局限性
One advantage of N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide is that it has been extensively studied for its potential therapeutic applications, and there is a significant amount of data available on its pharmacological properties. This makes it a valuable tool for researchers studying the mechanisms of epilepsy, pain, and inflammation. However, one limitation of N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide is that it has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide. One direction is to further investigate its potential therapeutic applications in animal models of epilepsy, pain, and inflammation. Another direction is to conduct human clinical trials to determine its safety and efficacy in humans. Additionally, further research is needed to fully understand the mechanism of action of N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide and its biochemical and physiological effects.
合成方法
N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide can be synthesized through a multistep process involving the reaction of piperazine with benzyl chloride, followed by the reaction of the resulting benzylpiperazine with ethylene oxide. The final step involves the reaction of the resulting 4-(2-hydroxyethyl)-1-piperazinecarboxamide with benzyl bromide to yield N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide.
科学研究应用
N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant properties in animal models of epilepsy, suggesting that it may be a potential treatment for this condition. N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide has also been found to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation, suggesting that it may be a potential treatment for these conditions as well.
属性
IUPAC Name |
N-benzyl-4-(2-hydroxyethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c18-11-10-16-6-8-17(9-7-16)14(19)15-12-13-4-2-1-3-5-13/h1-5,18H,6-12H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFDKBAIDHOSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-1-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B5293726.png)
![2-[7-acetyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methylphenyl acetate](/img/structure/B5293728.png)
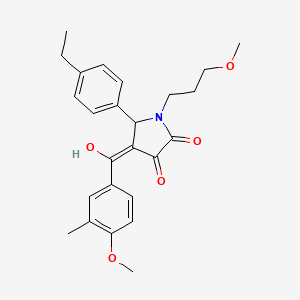
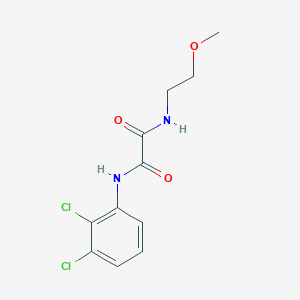
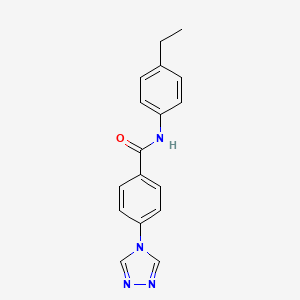
![1-{3-[2,3,5,6-tetrafluoro-4-(2-methoxyphenoxy)phenyl]-2-propen-1-yl}piperidine hydrochloride](/img/structure/B5293757.png)
![1-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5293762.png)
![2-(2-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5293765.png)
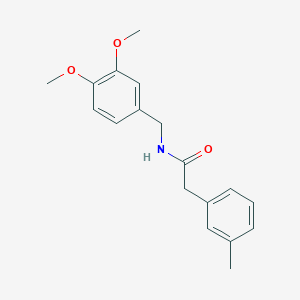

![N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B5293779.png)

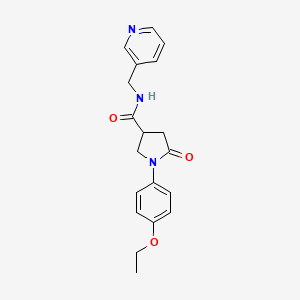
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-N-propyl-2-pyrimidinamine](/img/structure/B5293822.png)